2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide
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Overview
Description
2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide is a complex organic compound that features a benzoxazole ring and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Bipyridine Synthesis: The bipyridine moiety can be prepared via the coupling of pyridine derivatives using transition metal catalysts such as palladium or nickel.
Coupling Reaction: The final step involves coupling the benzoxazole and bipyridine units through an acetamide linkage. This can be achieved using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents onto the benzoxazole or bipyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s bipyridine moiety makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate interactions with proteins, nucleic acids, and other biomolecules.
Industrial Applications: The compound may find use in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Benzoxazol-3-yl)acetamide: A simpler analog lacking the bipyridine moiety.
2-(1,2-Benzisoxazol-3-yl)acetic acid: A related compound with a carboxylic acid functional group instead of an acetamide linkage.
Bipyridine Derivatives: Compounds containing the bipyridine moiety but lacking the benzoxazole ring.
Uniqueness
2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide is unique due to the combination of the benzoxazole and bipyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(11-17-16-7-1-2-8-18(16)26-24-17)23-13-15-6-4-10-22-20(15)14-5-3-9-21-12-14/h1-10,12H,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXQVQKDPFBBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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